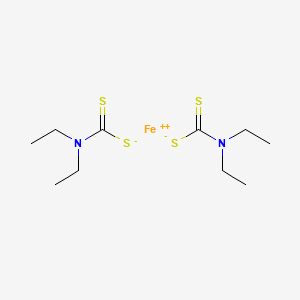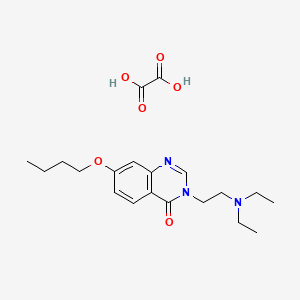
7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate: is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride or bromide.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the diethylaminoethyl side chain.
Reduction: Dihydroquinazolinones.
Substitution: Substituted derivatives at the butoxy group.
Wissenschaftliche Forschungsanwendungen
7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential use as an anti-inflammatory and analgesic agent.
Biology: It is used in research to study its effects on cellular processes and signaling pathways.
Industry: The compound may have applications in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating cellular responses.
Pathway Modulation: The compound can affect signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone
- 7-Ethoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone
- 7-Propoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone
Comparison
- 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate is unique due to the presence of the butoxy group, which can influence its lipophilicity and membrane permeability.
- The diethylaminoethyl side chain is common among similar compounds, contributing to their pharmacological activity.
- The oxalate salt form can enhance the compound’s solubility and stability, making it more suitable for pharmaceutical applications.
Eigenschaften
CAS-Nummer |
35739-56-1 |
|---|---|
Molekularformel |
C20H29N3O6 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
7-butoxy-3-[2-(diethylamino)ethyl]quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c1-4-7-12-23-15-8-9-16-17(13-15)19-14-21(18(16)22)11-10-20(5-2)6-3;3-1(4)2(5)6/h8-9,13-14H,4-7,10-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
XVYZGSVRXWOPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCN(CC)CC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
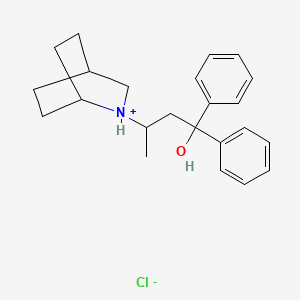

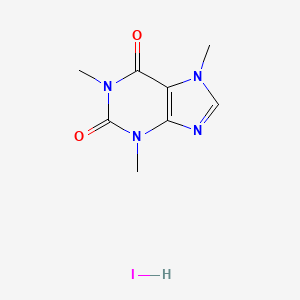
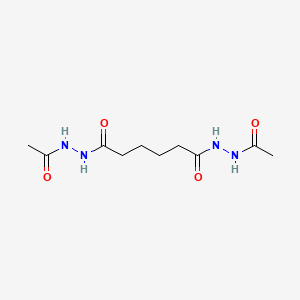


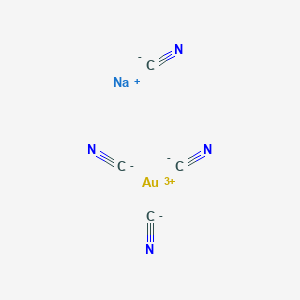
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)


